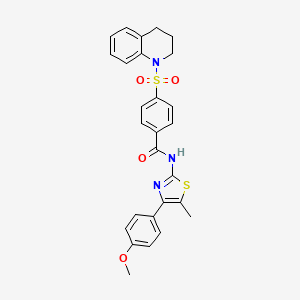
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a compound characterized by its intriguing structure, consisting of quinoline, sulfonyl, thiazole, and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide typically involves multi-step organic reactions. A common route begins with the preparation of 3,4-dihydroquinoline, which is then subjected to sulfonylation under controlled conditions. The intermediate sulfonylated quinoline reacts with N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide in the presence of coupling agents and catalysts, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial-scale production necessitates robust methodologies to ensure purity and yield. High-pressure and high-temperature conditions, along with the use of continuous flow reactors, can optimize the reaction parameters. Solvent selection, such as using dichloromethane or acetonitrile, and purification methods like recrystallization and column chromatography are crucial for obtaining the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide undergoes various chemical reactions:
Oxidation: : Involving agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Typically using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : With halogenation or nitration agents, influencing the quinoline or thiazole rings.
Common Reagents and Conditions
Reactions often employ catalysts like palladium on carbon (Pd/C) for hydrogenation or acidic catalysts for electrophilic substitution. Conditions vary from ambient to elevated temperatures and pressures, depending on the desired reaction and product specificity.
Major Products Formed
Reaction products can include sulfonylated derivatives, deprotected amides, and functionalized quinoline and thiazole compounds, useful in further synthetic applications or pharmacological studies.
Scientific Research Applications
Chemistry
In chemistry, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules and is used in developing new catalysts and reagents.
Biology
Biologically, this compound's structural motifs make it a candidate for studying enzyme inhibition and interaction with biological macromolecules. It is also evaluated for its potential in inhibiting specific biological pathways.
Medicine
In medicinal research, its unique combination of functional groups has prompted investigations into its efficacy as a therapeutic agent, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activity.
Industry
Industrially, this compound is explored for its potential in creating new materials with specific properties, such as enhanced thermal stability or unique electronic features.
Mechanism of Action
The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its interaction with proteins and nucleic acids help unravel the pathways and molecular targets involved.
Comparison with Similar Compounds
Comparing this compound with similar structures, such as sulfonylated quinolines or benzamide derivatives, highlights its unique thiazole and methoxyphenyl substitutions, which can alter its biological activity and chemical reactivity.
List of Similar Compounds
3,4-Dihydroquinoline derivatives
Sulfonylated benzamides
Thiazole-based compounds
Hope this gives you a thorough insight into this compound! What are you most curious about next?
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-18-25(20-9-13-22(34-2)14-10-20)28-27(35-18)29-26(31)21-11-15-23(16-12-21)36(32,33)30-17-5-7-19-6-3-4-8-24(19)30/h3-4,6,8-16H,5,7,17H2,1-2H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRQMJDZUWIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-6-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2462582.png)
![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)
![3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one](/img/structure/B2462588.png)
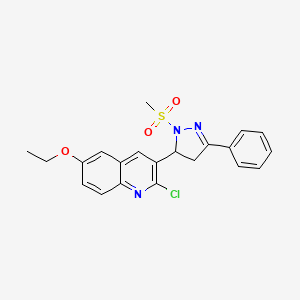
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide](/img/structure/B2462591.png)
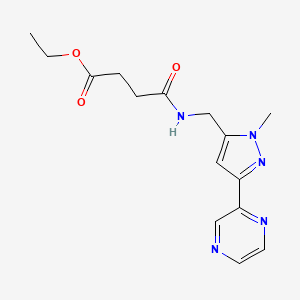
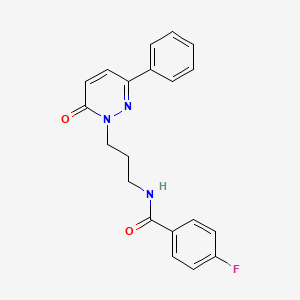
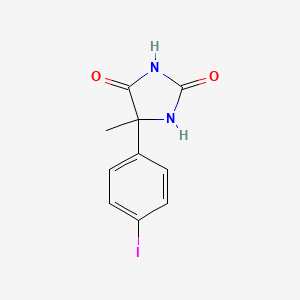
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)
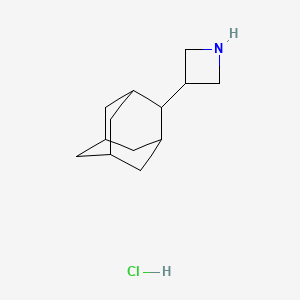
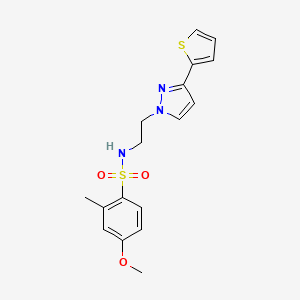
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2462602.png)
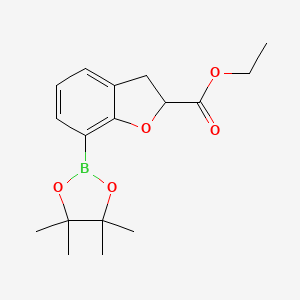
![2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2462604.png)
